molecular formula C7H16Cl2N2 B165461 1-Cyclopropylpiperazine dihydrochloride CAS No. 139256-79-4

1-Cyclopropylpiperazine dihydrochloride

Cat. No.: B165461
CAS No.: 139256-79-4
M. Wt: 199.12 g/mol
InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Cyclopropylpiperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperazine N-oxide, while reduction can produce cyclopropylpiperazine .

Scientific Research Applications

1-Cyclopropylpiperazine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Cyclopropylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

What sets this compound apart is its specific action as an SSRI, which is not a common feature among all piperazine derivatives .

Biological Activity

1-Cyclopropylpiperazine dihydrochloride (1-CPP) is a piperazine derivative that has garnered interest for its potential biological activities. This compound is primarily recognized for its role in pharmacological research and as a biochemical probe. Below, we explore the biological activity of 1-CPP, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C7H14N2
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 20327-23-5

The precise mechanism of action of 1-Cyclopropylpiperazine is not fully elucidated. However, it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions may lead to conformational changes in target proteins or enzymes, influencing their activity.

Potential Targets

  • Receptors : 1-CPP may interact with neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzymes : It has been suggested that this compound could serve as a biochemical probe to study enzyme mechanisms due to its structural properties.

Pharmacokinetics

The pharmacokinetic profile of 1-CPP indicates favorable bioavailability characteristics:

  • Absorption : Compounds with molecular weights below 500 g/mol typically exhibit good absorption; thus, 1-CPP is expected to be well-absorbed.
  • Distribution : Limited data exists on the distribution of 1-CPP in vivo, but its chemical structure suggests it may cross biological membranes effectively.
  • Metabolism and Excretion : Detailed metabolic pathways remain to be elucidated; however, studies on similar piperazine derivatives indicate potential pathways involving cytochrome P450 enzymes.

In Vitro Studies

Research has indicated that piperazine derivatives, including 1-CPP, exhibit a broad spectrum of biological activities. For instance:

  • Antiviral Activity : Some studies have explored the antiviral properties of related compounds against various viruses, suggesting that modifications in the piperazine structure can enhance activity.
CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
C856.853.355.3
C1653.356.156.1
C1855.360.060.0

This table illustrates the comparative effectiveness of different piperazine derivatives, indicating potential therapeutic applications for compounds similar to 1-CPP .

Case Studies

A notable study highlighted the use of piperazine derivatives in targeting specific viral infections, demonstrating significant protective effects compared to control agents . The findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens.

Properties

IUPAC Name

1-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNSFSTSJWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611447
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139256-79-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (92 g) in 1,4-dioxin (200 mL) was treated with HCl (4 M in 1,4-dioxin, 500 mL) over 10 min while maintaining the temperature below 40° C. After the addition was complete, the mixture was heated at 45° C. for 9 h and then was cooled to room temperature. The thick suspension was diluted with hexanes (400 mL) and was cooled to 10° C. The resulting solid was collected by filtration, washed with hexanes, and dried to yield the title compound as a white solid.
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.0M HCl in dioxane (42.7 mL, 170.78 mmol) was added to a stirred solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (7.73 g, 34.16 mmol) in a mixture of methanol (50.0 mL) and ethyl acetate (200 mL). The resulting suspension was stirred at room temperature for 24 h under nitrogen. The white solid filtered off to give 1-cyclopropylpiperazine dihydrochloride (6.30 g, 93%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-(4-cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone (444.4 mg, 2 mmol) was added a mixture of HCl/IPA (5-6N, 2 mL). Solids were observed to precipitate immediately after the HCl/IPA was added. The resulting suspension was stirred for 5 h. Heptane (2 mL) was then added to the reaction mixture, followed by addition of IPA (2 mL). The resulting suspension was stirred for 0.5 h at ambient temperature. The solids were filtered off using a medium glass sintered funnel with a filter paper on the top. The reaction flask was rinsed with IPA (3 mL) and the rinse was used to wash the solids. The solid was washed a second time with fresh IPA (2 mL). The solids were dried at ambient temperature and house vacuum to yield the title compound as a white crystalline solid.
Quantity
444.4 mg
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
2 mL
Type
reactant
Reaction Step Two

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